molecular formula C10H18O5S B3196276 (1S)-(+)-camphor-10-sulfonic acid monohydrate CAS No. 98673-87-1

(1S)-(+)-camphor-10-sulfonic acid monohydrate

Cat. No. B3196276
CAS RN: 98673-87-1
M. Wt: 250.31 g/mol
InChI Key: GAQWDBUWBUOFLS-YZUKSGEXSA-N
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Description

(1S)-(+)-camphor-10-sulfonic acid monohydrate is a chiral organic acid that has gained significant attention in the scientific community due to its unique properties. It is widely used in the synthesis of chiral compounds and as a resolving agent for racemic mixtures.

Scientific Research Applications

Synthesis Applications

(1S)-(+)-Camphor-10-sulfonic acid monohydrate is utilized in various synthesis processes. For instance, it catalyzes the green synthesis of triazolo[1,2-a]indazole-triones and spiro triazolo[1,2-a]indazole-tetraones. This method is noted for its high yields, high atom efficiency, and use of non-toxic solvents, highlighting the substance's role in eco-friendly and efficient chemical synthesis (Chandam et al., 2015).

Reagent for Arginine Modification

Camphorquinone-10-sulfonic acid hydrate, prepared from camphor-10-sulfonic acid, serves as a reagent for the specific and reversible modification of arginine residues. Its utility is especially significant in dealing with small arginine-containing molecules, where its sulfonic acid group aids in the analytical and preparative separation of products (Pande et al., 1980).

Catalyst in Mannich Reactions

This compound is also an efficient catalyst in Mannich reactions, particularly in aqueous media. It shows high diastereo- and regioselectivities, making it valuable in specific organic reactions (Wu et al., 2004).

Electrochemical Polymerization

In electrochemical polymerization, (1S)-(+)-camphor-10-sulfonic acid acts as a chiral medium. It is used in the polymerization of N-substituted pyrrole monomers, leading to the generation of chiral alkyl N-substituted polypyrrole micro-ribbons with specific microstructures (Han Gaoyi, 2004).

Adsorption Studies

The adsorption of camphor-10-sulfonic acid and its derivatives on Au(111) electrodes is a significant area of research. This study is essential for understanding two-dimensional condensed phases of organic compounds on metal surfaces (Striegler et al., 2002).

Asymmetric Synthesis

(1S)-(+)-Camphor-10-sulfonic acid is used in asymmetric synthesis, such as in the catalysis of isomerization reactions. Its role in facilitating the synthesis of enantiomerically enriched compounds is crucial for the development of specific pharmaceuticals and chemicals (Jennison & Mackay, 1973).

properties

IUPAC Name

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4S.H2O/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);1H2/t7-,10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQWDBUWBUOFLS-YZUKSGEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-(+)-camphor-10-sulfonic acid monohydrate
Reactant of Route 2
(1S)-(+)-camphor-10-sulfonic acid monohydrate
Reactant of Route 3
(1S)-(+)-camphor-10-sulfonic acid monohydrate
Reactant of Route 4
(1S)-(+)-camphor-10-sulfonic acid monohydrate
Reactant of Route 5
(1S)-(+)-camphor-10-sulfonic acid monohydrate
Reactant of Route 6
(1S)-(+)-camphor-10-sulfonic acid monohydrate

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